1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole
Description
Properties
IUPAC Name |
1-methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2S/c1-14-6(7-3-2-4-15-7)5-8(13-14)9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLXDLYHXVHVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole typically involves the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with thiophene derivatives. One common method includes the lithiation of the thiophene ring followed by its reaction with the pyrazole compound under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature and concentration .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The table below compares 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole with analogous compounds, focusing on substituents, molecular weights, and reported bioactivities:
*Estimated based on substituent contributions.
Key Research Findings
(a) Role of Trifluoromethyl (-CF₃) Group
The trifluoromethyl group is a critical motif in pyrazole derivatives, enhancing herbicidal activity by improving membrane permeability and enzyme binding. For example, compounds like 1-Methyl-5-thiophen-2-yl-3-CF₃-pyrazole inhibit PDS, leading to chlorophyll photooxidation and "bleaching" effects in plants . This mechanism is shared with commercial herbicides such as pyraflufen-ethyl .
(b) Impact of Heterocyclic Substituents
- Thiophene vs. Methoxy groups, however, improve aqueous solubility, which may benefit pharmacokinetics in medicinal applications .
- Sulfonyl Chloride vs. Carboxylic Acid : The sulfonyl chloride in 5-[2-methyl-5-CF₃-pyrazol-3-yl]thiophene-2-sulfonyl chloride increases electrophilicity, making it a reactive intermediate for sulfonamide herbicides . In contrast, the carboxylic acid in 1-Methyl-3-CF₃-pyrazole-5-carboxylic acid allows for hydrogen bonding, useful in drug design .
(c) Substituent Position and Bioactivity
- 5-Position Diversity : Thiophene and phenyl substituents (e.g., in and ) contribute to divergent bioactivities. Thiophene-containing derivatives are more prevalent in herbicidal applications, while phenyl-substituted analogs are explored for anticancer properties .
Biological Activity
1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.
- IUPAC Name : 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde
- Molecular Formula : C10H7F3N2OS
- Molecular Weight : 260.24 g/mol
- CAS Number : 175202-93-4
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for the inflammatory response.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole | 0.034 | 0.052 | 1.53 |
The selectivity index indicates a preference for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition
The trifluoromethyl group in the compound enhances its binding affinity to various biological targets. Studies have demonstrated its effectiveness in inhibiting enzymes involved in inflammatory pathways:
- Cyclooxygenase Inhibition : The compound shows a potent inhibitory effect on both COX-1 and COX-2 enzymes, making it a candidate for further development as an anti-inflammatory agent.
- Lipoxygenase Inhibition : It also exhibits inhibitory activity against lipoxygenase (LOX), another enzyme involved in inflammation .
Case Study 1: In Vivo Efficacy
A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced inflammation compared to control groups. The results indicated an edema inhibition percentage of approximately 78.9%, surpassing that of standard treatments like celecoxib .
Case Study 2: Histopathological Analysis
Histopathological evaluations post-treatment showed minimal degenerative changes in vital organs (stomach, liver, kidneys), indicating a favorable safety profile for the compound . This suggests that the compound may be safer than traditional NSAIDs, which often cause gastrointestinal toxicity.
Q & A
Basic: What are the optimal synthetic routes for 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazines with β-diketones or via trifluoromethylation of preformed pyrazole cores. Key steps include:
- Trifluoromethylation : Use CF₃ sources like trifluoromethyl chloride under alkaline conditions to introduce the CF₃ group at the 3-position .
- Thiophene Integration : Coupling thiophene derivatives via Suzuki-Miyaura reactions using palladium catalysts, as demonstrated in boronic acid-functionalized pyrazoles (e.g., 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid) .
- Optimization : Control temperature (-20°C for diazotization ) and solvent polarity (e.g., THF for intermediates ). Monitor purity via HPLC (≥97% ).
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of methyl and thiophene substituents. For example, thiophene protons appear as distinct doublets (δ 7.2–7.5 ppm) .
- IR Spectroscopy : Identify C-F stretches (1100–1200 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹) .
- Elemental Analysis : Validate %C, %H, and %N with <0.3% deviation from theoretical values .
- Melting Point Analysis : Compare against literature values (e.g., 195–198°C for structurally related pyrazoles ).
Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The CF₃ group enhances electrophilicity at adjacent positions, facilitating:
- Suzuki Coupling : The 5-boronic acid derivative (e.g., 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid) reacts with aryl halides under Pd catalysis .
- Nucleophilic Substitution : Reactivity at the 4-position increases due to CF₃-induced polarization, enabling SNAr with amines or thiols .
- Computational Insights : DFT studies show lowered LUMO energy at the 4-position, corroborating enhanced electrophilicity .
Advanced: What strategies exist for synthesizing fused heterocyclic systems from this pyrazole core?
Methodological Answer:
- Ring Expansion : React with α,β-unsaturated ketones to form pyrazolo[5,1-d][1,2,5]triazepin-4-ones via [4+3] cycloaddition .
- Condensation Reactions : Use thioureas to generate pyrazolo[1,5-a]pyrimidine derivatives under acidic conditions .
- Photocatalysis : Visible-light-mediated C–H functionalization to append triazole or thiazole rings .
Data Contradiction Analysis: How to resolve discrepancies in reported melting points or yields across studies?
Methodological Answer:
- Purity Factors : Discrepancies in melting points (e.g., 212.5–214.5°C vs. 195–198°C ) may arise from varying purification methods (e.g., column chromatography vs. recrystallization).
- Reaction Scale : Yields often decrease at larger scales due to byproduct formation (e.g., dimerization during trifluoromethylation ).
- Analytical Validation : Cross-check data using multiple techniques (e.g., DSC for melting point accuracy ).
Computational: What molecular modeling approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., cyclooxygenase-2), with the thiophene moiety occupying hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on H-bonding with CF₃ groups .
- QSAR Models : Correlate substituent effects (e.g., CF₃ lipophilicity) with bioactivity using Hammett constants .
Mechanistic: What intermediates form during the trifluoromethylation of pyrazole precursors?
Methodological Answer:
- Radical Pathways : EPR studies confirm CF₃• radicals generated from CF₃SO₂Na under UV light, which add to pyrazole C3 .
- Ion-Pair Intermediates : In polar solvents (DMF), CF₃⁺ ions form, attacking deprotonated pyrazole anions .
- Byproduct Identification : GC-MS detects trifluoromethylated dimers, mitigated by slow reagent addition .
Stability: How do storage conditions affect the compound’s shelf life?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (t½ = 6 months vs. 1 month at RT) .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the CF₃ group, monitored by ¹⁹F NMR .
- Oxidation Prevention : Add BHT (0.1%) as a radical scavenger in solutions .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 276.23 g/mol | |
| Melting Point | 212.5–214.5°C | |
| Solubility (DMSO) | 45 mg/mL | |
| HPLC Purity | ≥97% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
